4-(Aminomethyl)-2,6-difluorobenzonitrile hydrochloride

Overview

Description

“4-(Aminomethyl)benzonitrile hydrochloride” is a chemical compound with the molecular formula NH2CH2C6H4CN · HCl . It can be used in the synthesis of fluorescent-labeled bisbenzamidine, which can be a biochemical tool in biomedical studies .

Molecular Structure Analysis

The molecular weight of “4-(Aminomethyl)benzonitrile hydrochloride” is 168.62 . The InChI key isQREZLLYPLRPULF-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

“4-(Aminomethyl)benzonitrile hydrochloride” is a solid substance . It has a melting point of 274-279 °C .Scientific Research Applications

Cancer Research

A study investigated a family of compounds including 4-aminobenzonitrile derivatives, revealing strong activity against colorectal and triple-negative breast cancer cells. These compounds induced apoptosis and inhibited cell proliferation, highlighting their potential in cancer treatment research (Pilon et al., 2020).

Charge Transfer and Photophysics

Research on tetrafluoro-aminobenzonitriles, which are structurally similar to 4-(Aminomethyl)-2,6-difluorobenzonitrile hydrochloride, showed these compounds undergo ultrafast intramolecular charge transfer. This property is significant for photophysical applications, as it enables the study of electron donor/acceptor systems and light-induced reactions (Galievsky et al., 2005).

Corrosion Inhibition

2-Aminobenzene-1,3-dicarbonitriles, a category including similar compounds to the one , have been studied as corrosion inhibitors for mild steel in acidic environments. Their efficiency as inhibitors makes them promising for industrial applications, particularly in metal preservation (Verma et al., 2015).

Polymer Solar Cells

In the context of renewable energy, a perfluorinated compound related to 4-(Aminomethyl)-2,6-difluorobenzonitrile hydrochloride was used as an additive in polymer solar cells, enhancing their power conversion efficiency. This demonstrates the potential of such compounds in improving renewable energy technologies (Jeong et al., 2011).

Internal Conversion in Molecular Dynamics

Studies on 4-aminobenzonitrile derivatives, closely related to 4-(Aminomethyl)-2,6-difluorobenzonitrile hydrochloride, revealed insights into the internal conversion processes in molecular dynamics. This research is crucial for understanding fast radiationless decay processes in molecules, which has implications for photochemistry and molecular electronics (Perveaux et al., 2015).

Safety and Hazards

Future Directions

“4-(Aminomethyl)benzonitrile hydrochloride” can be used in the synthesis of fluorescent-labeled bisbenzamidine, which can be a biochemical tool in biomedical studies . It can also be used in the synthesis of 3- (p- benzylamino)-1,2,4,5 tetrazine, used in the modification of alginate hydrogels, employed in cell engineering applications .

properties

IUPAC Name |

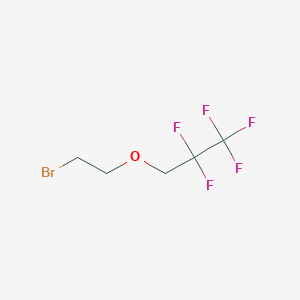

4-(aminomethyl)-2,6-difluorobenzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2.ClH/c9-7-1-5(3-11)2-8(10)6(7)4-12;/h1-2H,3,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQNSKLCBBTODM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C#N)F)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Aminomethyl)-2,6-difluorobenzonitrile hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Azaspiro[4.6]undecane](/img/structure/B1528267.png)

![6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B1528269.png)

![2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B1528275.png)